6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a quinazoline core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine typically involves multiple steps. One common method includes the reaction of quinazoline derivatives with 4-methylpiperazine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile involved .
Scientific Research Applications
6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-piperazine-1-sulfonyl)-phenylamine
- 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid
- 4-(4-Methyl-piperazine-1-sulfonyl)-aniline
Uniqueness
6-(4-Methyl-piperazine-1-sulfonyl)-quinazoline-2,4-diamine stands out due to its unique quinazoline core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
56044-10-1 |
---|---|
Molecular Formula |
C13H18N6O2S |
Molecular Weight |
322.39 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C13H18N6O2S/c1-18-4-6-19(7-5-18)22(20,21)9-2-3-11-10(8-9)12(14)17-13(15)16-11/h2-3,8H,4-7H2,1H3,(H4,14,15,16,17) |
InChI Key |
WJIPXNDWOWNFHN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.